Quercetin 3,4'-diglucoside, a flavonol glycoside, is a naturally occurring compound predominantly found in plants belonging to the genus Allium, including onions, shallots, and garlic [, , , ]. Classified as a flavonoid, it contributes significantly to the antioxidant properties and characteristic colors of these vegetables [, , , , ]. Scientific research highlights its potential as an antioxidant, anti-inflammatory, and chemopreventive agent [, , , , , ].
Quercetin 3,4'-diglucoside can undergo enzymatic hydrolysis, particularly by β-glucosidases, resulting in the removal of glucose molecules and the formation of quercetin aglycone and/or quercetin monoglucosides [, , , ]. This deglycosylation process can impact its bioavailability and biological activity.
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